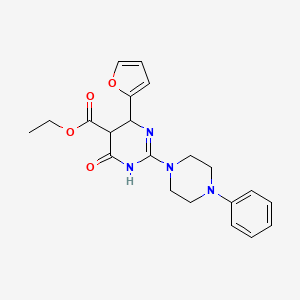![molecular formula C20H26N4O3 B5571323 (4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)
(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, closely related to the compound , can be accomplished through multicomponent 1,3-dipolar cycloadditions of cyclic α-amino acid derivatives with aldehydes and dipolarophiles. This method has been described as an efficient and straightforward methodology for generating complex systems, including spiro derivatives, under mild conditions, giving rise to pyrrolizidines and indolizidines with diverse functional groups (Nájera & Sansano, 2018). Similarly, asymmetric cyclopropanations catalyzed by Rhodium(II) N-(arylsulfonyl)prolinate provide a general method for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner, which could potentially apply to the synthesis of related compounds (Davies et al., 1996).
Molecular Structure Analysis
X-ray diffraction techniques offer valuable insights into the molecular structure of closely related compounds. For instance, the analysis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides revealed specific structural features vital for understanding the stereochemistry and potential interactions at the molecular level (Panov et al., 2011).
Chemical Reactions and Properties
The Lewis acid-catalyzed reactions of certain precursors with ethyl (arylimino)acetates result in the selective formation of pyrrolidine derivatives, demonstrating the versatility and reactivity of similar molecular frameworks under specific conditions (Lu & Shi, 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- This compound is related to pyrrolidines and indolizidines, synthesized through multicomponent 1,3-dipolar cycloadditions of cyclic α-amino acid derivatives, as described by Nájera and Sansano (2018). These methodologies are crucial for generating complex systems, including spiro derivatives and pyrrolizidines with specific groups adjacent to the nitrogen atom in the bicyclic units (Nájera & Sansano, 2018).
- The compound also finds relevance in the synthesis of various pyrrolidines with potential nootropic activity, as explored by Valenta et al. (1994) (Valenta, Urban, Taimr, & Polívka, 1994).
Applications in Organocatalysis :
- Research by Gruttadauria, Giacalone, and Noto (2008) highlights the use of L-proline and its derivatives, such as substituted prolinamides or pyrrolidines, as recyclable organocatalysts in various reactions. These organocatalysts have shown significant effectiveness, recoverability, and reusability (Gruttadauria, Giacalone, & Noto, 2008).
- Tang et al. (2004) discuss the use of L-prolinamides in enantioselective direct aldol reactions, where the compound serves as an active catalyst (Tang, Jiang, Cui, Gong, Mi, Jiang, & Wu, 2004).
Pharmaceutical and Biological Applications :
- The compound's structure is relevant in synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives with potential antimicrobial properties, as explored by Hassan et al. (2009) (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
- Further research indicates its significance in the synthesis of pyrrolo[2,3-D]Pyrimidine and Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidine Derivatives, which are screened for antimicrobial properties (Hassan et al., 2009).
Propriétés
IUPAC Name |
1-cyclopropyl-N-[(3S,5S)-5-(ethylcarbamoyl)-1-(furan-3-ylmethyl)pyrrolidin-3-yl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-2-21-19(25)18-10-15(12-23(18)11-14-7-9-27-13-14)22-20(26)17-4-3-8-24(17)16-5-6-16/h3-4,7-9,13,15-16,18H,2,5-6,10-12H2,1H3,(H,21,25)(H,22,26)/t15-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYSQWOYZFQHFH-YJBOKZPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=COC=C2)NC(=O)C3=CC=CN3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=COC=C2)NC(=O)C3=CC=CN3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)
![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)
![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)

![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5571288.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)
![N-[(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5571293.png)
![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)